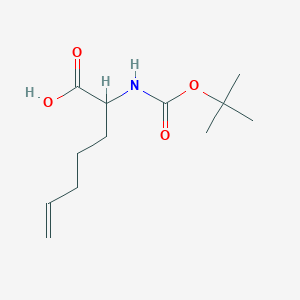

2-tert-Butyloxycarbonylamino-5-heptenoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-tert-Butyloxycarbonylamino-5-heptenoic Acid is a compound that is related to a family of tert-butyloxycarbonyl-protected amino acids and derivatives. These compounds are often used in the synthesis of peptides and other organic molecules, where the tert-butyloxycarbonyl (Boc) group serves as a protective group for amines. The Boc group is particularly useful because it can be removed under mild acidic conditions without affecting other sensitive functional groups in the molecule.

Synthesis Analysis

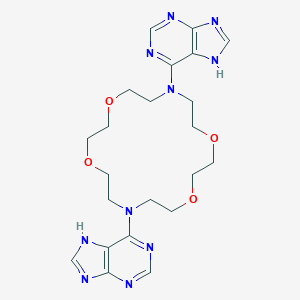

The synthesis of related tert-butyloxycarbonyl compounds has been demonstrated in several studies. For instance, the synthesis of optically active cyclohexenone derivatives with tert-butyldimethylsiloxy groups has been achieved through key reactions such as Ti(II)-mediated intramolecular nucleophilic acyl substitution and FeCl3-mediated ring expansion . Similarly, the direct tert-butylation of tryptophan has been performed to yield tri-substituted amino acids, showcasing the versatility of tert-butylation in synthesizing complex amino acid derivatives . Moreover, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been developed, highlighting the ability to control stereochemistry in the synthesis of Boc-protected amino acids .

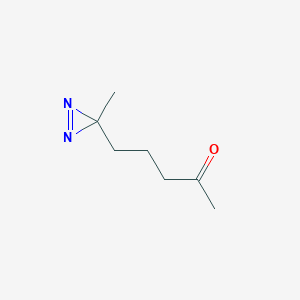

Molecular Structure Analysis

The molecular structure of tert-butyloxycarbonyl compounds is characterized by the presence of the bulky tert-butyl group attached to an oxygen atom, which is then connected to a carbonyl group that links to the nitrogen of an amino group. This structure is crucial for the protective properties of the Boc group. X-ray crystallography and spectroscopic methods such as NMR and mass spectrometry have been employed to elucidate the structures of tert-butyloxycarbonyl compounds .

Chemical Reactions Analysis

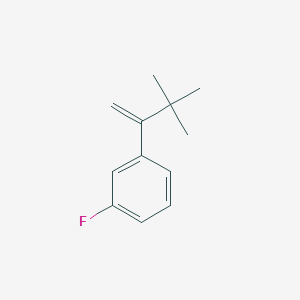

Tert-butyloxycarbonyl-protected compounds participate in various chemical reactions. For example, the reaction of tert-butyloxycarbonyl-protected enones with cyanocuprates has been used to achieve diastereoselective addition reactions . Schiff base formation has also been reported with tert-butyloxycarbonyl-protected compounds, leading to the synthesis of complex molecules with potential applications in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyloxycarbonyl-protected compounds are influenced by the protective group. The Boc group increases the steric bulk and can affect the solubility and reactivity of the molecule. The stability of the Boc group under various conditions has been studied, showing resistance to acidolysis and allowing for selective deprotection . The introduction of the Boc group can also influence the thermal properties and crystallization behavior of the compound .

Applications De Recherche Scientifique

-

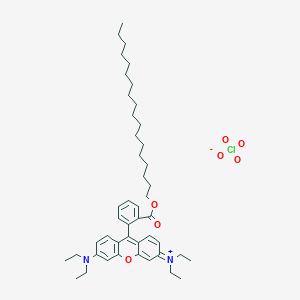

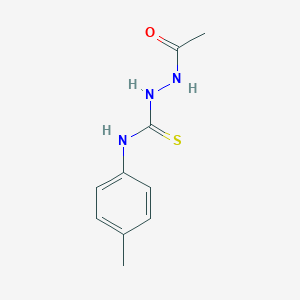

Dipeptide Synthesis

- Scientific Field: Organic Chemistry

- Application Summary: This compound is used in the synthesis of dipeptides . Dipeptides are a type of peptide consisting of two amino acid residues.

- Methods of Application: The compound is used to prepare room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These protected AAILs are then used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

- Results or Outcomes: The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .

-

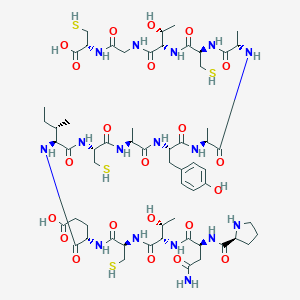

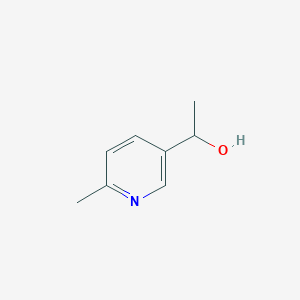

Preparation of (-)-Amathaspiramide F

- Scientific Field: Medicinal Chemistry

- Application Summary: This compound is used as a reactant in the preparation of (-)-Amathaspiramide F , a natural product with potential biological activity.

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The specific results or outcomes were not detailed in the source .

Orientations Futures

The future directions or potential applications for 2-tert-Butyloxycarbonylamino-5-heptenoic Acid are not specified in the search results. Its current known application is as a reactant in the preparation of (-)-Amathaspiramide F , which suggests it may have uses in related chemical syntheses or research contexts.

Propriétés

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]hept-6-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-5-6-7-8-9(10(14)15)13-11(16)17-12(2,3)4/h5,9H,1,6-8H2,2-4H3,(H,13,16)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKPUPUWFHDYRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCC=C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-tert-Butyloxycarbonylamino-5-heptenoic Acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S)-2,3-bis(tricosa-10,12-diynoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B121975.png)

![1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one](/img/structure/B121990.png)

![2-[(2-Thienylmethyl)amino]-1-butanol](/img/structure/B121993.png)